A-Z Guide to 4-Methyl-1H-indazole-6-carboxylic Acid: Synthesis and Characterization
A-Z Guide to 4-Methyl-1H-indazole-6-carboxylic Acid: Synthesis and Characterization
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Substituted indazoles, particularly those functionalized with a carboxylic acid moiety, are crucial intermediates in the synthesis of complex pharmaceutical compounds, including kinase inhibitors and anti-tumor agents.[3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: 4-Methyl-1H-indazole-6-carboxylic acid. We will delve into the causal mechanisms behind the chosen synthetic strategy, present a self-validating protocol for its execution, and detail the suite of analytical techniques required to confirm the identity, structure, and purity of the final product.
Strategic Approach to Synthesis: The Jacobson Indazole Annulation
While numerous methods exist for constructing the indazole ring system, for the specific substitution pattern of our target molecule, a multi-step approach commencing from a commercially available substituted toluene derivative is both logical and efficient.[5][6] We have selected a pathway based on the classical Jacobson indazole synthesis, which involves the intramolecular cyclization of a diazotized ortho-toluidine derivative.
The logic behind this choice is twofold:
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Convergent & Controlled: It allows for the precise installation of the methyl and carboxylic acid groups on the benzene ring before the formation of the heterocyclic pyrazole ring. This pre-functionalization strategy avoids complex and often low-yielding post-modification steps on the indazole core.
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Reliable Transformations: Each step in the sequence—nitration, reduction, diazotization, and cyclization—is a well-established, high-yielding transformation in organic synthesis, ensuring a robust and scalable process.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 4-Methyl-1H-indazole-6-carboxylic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes in-process checks and purification strategies to ensure the intermediate's quality before proceeding, maximizing the overall yield and purity of the final product.
Step 1: Synthesis of 3-Amino-4-methylbenzoic Acid (Intermediate 1)
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Rationale: The foundational step is the reduction of the nitro group of the starting material, 4-methyl-3-nitrobenzoic acid, to a primary amine. We utilize tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic ethanolic solution. This classic method is highly effective for the selective reduction of aromatic nitro groups, even in the presence of a carboxylic acid, and is generally safer and more convenient on a lab scale than catalytic hydrogenation for this substrate.
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Procedure:
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To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and ethanol (200 mL).
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Stir the suspension and add tin(II) chloride dihydrate (49.8 g, 220.8 mmol) in one portion.
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Slowly add concentrated hydrochloric acid (50 mL) dropwise via an addition funnel. The reaction is exothermic.
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Heat the mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Cool the reaction mixture to room temperature and then place it in an ice bath.
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Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A thick white precipitate of tin salts will form.
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Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 100 mL).
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Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
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Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Recrystallize the crude solid from an ethanol/water mixture to afford 3-amino-4-methylbenzoic acid as a crystalline solid.
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Step 2: Synthesis of 4-Methyl-1H-indazole-6-carboxylic Acid (Final Product)
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Rationale: This step combines diazotization and intramolecular cyclization. The primary amine of the intermediate is converted to a diazonium salt using sodium nitrite in a strong acid at low temperatures (0-5 °C) to prevent decomposition.[7] Subsequent heating of the solution provides the energy needed for the diazonium salt to undergo an intramolecular electrophilic aromatic substitution (annulation), forming the stable indazole ring system.
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Procedure:
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In a 250 mL three-necked flask, suspend 3-amino-4-methylbenzoic acid (5.0 g, 33.1 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).
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Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (NaNO₂, 2.5 g, 36.4 mmol) in a minimal amount of cold water (10 mL) and add it dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
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Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt should result in a clear solution.
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Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 1-2 hours until gas evolution ceases.
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Cool the mixture to room temperature. The product will precipitate out of the solution.
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Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL).
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Dry the crude product in a vacuum oven at 60 °C.
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For further purification, the solid can be recrystallized from hot water or an ethanol/water mixture to yield 4-Methyl-1H-indazole-6-carboxylic acid as a pure solid.
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Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the successful synthesis of the target molecule and to establish its purity. The following techniques provide orthogonal data for a complete structural and purity profile.
Caption: Analytical workflow for product characterization and validation.
Expected Analytical Data
The following table summarizes the expected characterization data for 4-Methyl-1H-indazole-6-carboxylic acid (C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ).[8][9]
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~13.0 ppm (br s, 1H, -COOH), ~12.5 ppm (br s, 1H, -NH), ~8.0-8.5 ppm (m, 2H, Ar-H), ~7.5 ppm (d, 1H, Ar-H), ~2.5 ppm (s, 3H, -CH₃) |
| ¹³C NMR [10] | Chemical Shift (δ) | ~168 ppm (C=O), ~140-120 ppm (Ar-C), ~110 ppm (Ar-C), ~15 ppm (-CH₃) |
| Mass Spec. | Molecular Ion | [M+H]⁺ = 177.06 or [M-H]⁻ = 175.05 |
| IR Spec. [11] | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3150 (N-H stretch), ~1700 (C=O stretch), 1620, 1500 (C=C stretch) |
| HPLC [12][13] | Purity | ≥98% (as determined by peak area at a suitable wavelength, e.g., 254 nm) |
| Melting Point | Range | Expected to be a sharp melting point, characteristic of a pure compound. |
In-Depth Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for confirming the regiochemistry.[14][15] The distinct signals for the aromatic protons, their splitting patterns, and the singlets for the methyl, N-H, and carboxylic acid protons will provide a definitive fingerprint of the molecule. ¹³C NMR will confirm the number of unique carbon environments, including the key carbonyl carbon signal downfield.[14][15]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, validating the chemical formula C₉H₈N₂O₂.[16]
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Infrared (IR) Spectroscopy: The IR spectrum provides unequivocal evidence of the key functional groups. The very broad absorption from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, which overlaps with the C-H stretches. The strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) will separate the target compound from any unreacted starting materials, intermediates, or side products. Purity is quantified by the relative area of the main product peak.
Conclusion
This guide outlines a robust and reproducible strategy for the synthesis of 4-Methyl-1H-indazole-6-carboxylic acid, a valuable building block in drug discovery and development. By following the detailed experimental protocol and applying the comprehensive suite of analytical techniques described, researchers can confidently produce and validate this compound with high purity. The emphasis on understanding the rationale behind each step ensures that the process is not merely a recipe but a scientifically grounded methodology, adaptable for further research and development applications.
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